molecular formula C10H19BO2S B13497931 4,4,5,5-Tetramethyl-2-(3-(methylthio)prop-1-en-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(methylthio)prop-1-en-2-yl)-1,3,2-dioxaborolane

Cat. No.: B13497931
M. Wt: 214.14 g/mol
InChI Key: UVOPELFJYYNEFP-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of therapeutic agents and diagnostic tools.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various metal catalysts. This property makes it an effective reagent in catalytic cycles, particularly in cross-coupling reactions. The boronic ester group interacts with the metal catalyst, facilitating the transfer of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-(1-methylethenyl)-1,3,2-dioxaborolane
  • 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-tetramethyl-2-[3-(methylsulfanyl)prop-1-en-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of sulfur-containing compounds and in applications where specific functional group transformations are required .

Properties

Molecular Formula

C10H19BO2S

Molecular Weight

214.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-methylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO2S/c1-8(7-14-6)11-12-9(2,3)10(4,5)13-11/h1,7H2,2-6H3

InChI Key

UVOPELFJYYNEFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CSC

Origin of Product

United States

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